2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

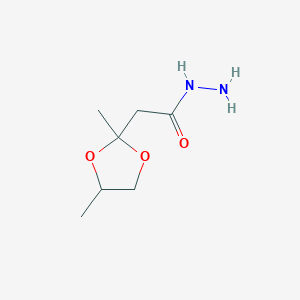

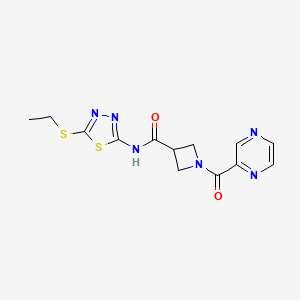

“2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound. It is also known as 4-(Ethoxycarbonylmethyl)phenylboronic Acid Pinacol Ester, 2-[(4-Ethoxycarbonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid Ethyl Ester .

Molecular Structure Analysis

The molecular formula of this compound is C16H23BO4 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

Similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in various chemical reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . The flash point is 182 °C and the specific gravity (20/20) is 1.05 .Applications De Recherche Scientifique

Organic Synthesis

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is commonly used in organic synthesis, particularly in the preparation of boronic esters. These esters are crucial intermediates in various organic reactions, including Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, a fundamental step in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for drug design and discovery. Its boron-containing structure allows for the development of boronate prodrugs, which can be used to target specific enzymes or receptors within the body . This targeted approach can lead to the creation of more effective and less toxic therapeutic agents.

Material Science

The compound’s unique structure also finds applications in material science. It can be used to modify the surface properties of materials, thereby enhancing their interaction with other substances. This is particularly useful in the development of sensors and catalysts, where surface activity is crucial .

Polymer Chemistry

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: can be employed in polymer chemistry to introduce boronate functionalities into polymers. These functionalities can impart polymers with the ability to form reversible covalent bonds, leading to self-healing materials or responsive polymers that can change properties in response to external stimuli .

Analytical Chemistry

In analytical chemistry, the compound is used as a reagent for the detection and quantification of diols and other polyols. The boronate group can form stable complexes with these compounds, which can then be detected using various analytical techniques .

Agricultural Chemistry

Lastly, in agricultural chemistry, the compound’s boronate group can be utilized to create novel pesticides and herbicides. The boronate moiety can interact with biological systems in plants, disrupting processes essential for the growth of weeds or pests .

Mécanisme D'action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to interact with alkyl or aryl alkynes and alkenes .

Mode of Action

The compound interacts with its targets through a process known as borylation, which involves the addition of a boron atom to the target molecule . This can occur at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

The compound affects the biochemical pathways involving alkyl or aryl alkynes and alkenes. It can participate in the hydroboration of these compounds in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as their lipophilicity and water solubility .

Result of Action

The borylation of target molecules can lead to the formation of new compounds with potentially different properties .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Propriétés

IUPAC Name |

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPOMNURFUGWEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2990999.png)

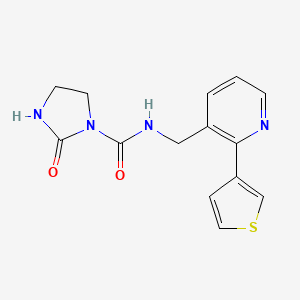

![1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2991004.png)

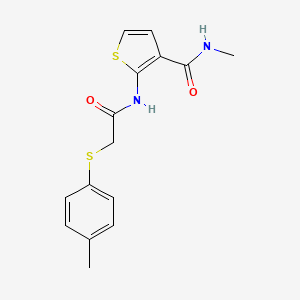

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2991009.png)

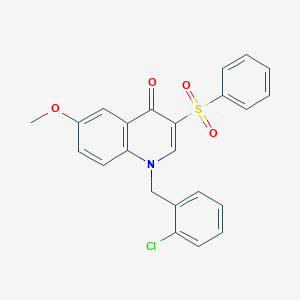

![9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2991018.png)